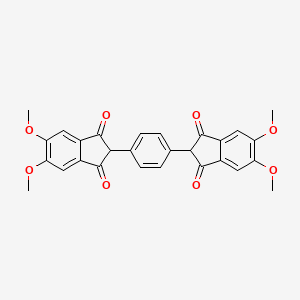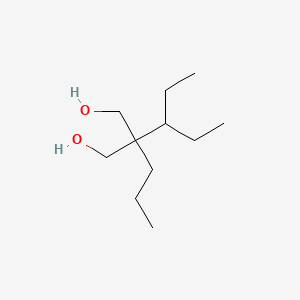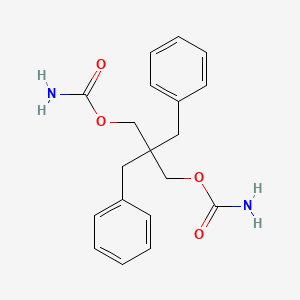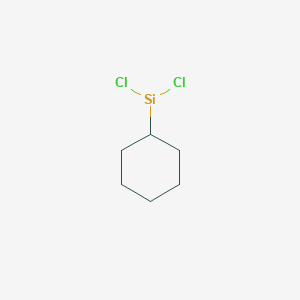
CID 11106002
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(cyclohexyl)silane is an organosilicon compound with the molecular formula C7H14Cl2Si. It consists of a silicon atom bonded to two chlorine atoms and a cyclohexyl group. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Dichloro(cyclohexyl)silane can be synthesized through the hydrosilylation reaction. This involves the addition of silicon hydrides across carbon-carbon multiple bonds. For example, an equimolar mixture of cyclohexene and methyl dichlorosilane, with a catalytic amount of an alcoholic solution of chloroplatinic acid, is irradiated with ultraviolet light at temperatures up to 70°C. This photochemically induced hydrosilylation reaction proceeds almost to completeness, yielding the desired product with high efficiency .
Analyse Des Réactions Chimiques
Dichloro(cyclohexyl)silane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon hydrides to olefins, producing organosilicon compounds.
Substitution Reactions: The chlorine atoms in dichloro(cyclohexyl)silane can be substituted with other groups, such as alkoxy or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, forming different silicon-containing products.
Applications De Recherche Scientifique
Dichloro(cyclohexyl)silane has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology and Medicine: Organosilicon compounds, including dichloro(cyclohexyl)silane, are studied for their potential use in drug delivery systems and biomedical devices.
Industry: The compound is used in the production of silicone polymers, which have applications in adhesives, sealants, and coatings
Mécanisme D'action
The primary mechanism of action for dichloro(cyclohexyl)silane involves the hydrosilylation reaction. This reaction enables the addition of silicon hydrides across carbon-carbon multiple bonds, forming organosilicon compounds. The reaction is typically catalyzed by platinum complexes, which facilitate the formation of silicon-carbon bonds through a series of steps, including olefin insertion and σ-bond metathesis .
Comparaison Avec Des Composés Similaires
Dichloro(cyclohexyl)silane can be compared with other similar compounds, such as:
Chlorodimethylsilane: This compound has a silicon atom bonded to two methyl groups and a chlorine atom.
Dichloromethylsilane: This compound has a silicon atom bonded to a methyl group and two chlorine atoms.
Dichloro(cyclohexyl)silane is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties, making it valuable in specific chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H11Cl2Si |
|---|---|
Poids moléculaire |
182.14 g/mol |
InChI |
InChI=1S/C6H11Cl2Si/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2 |
Clé InChI |
DBORORZXTOQFCB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[Si](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




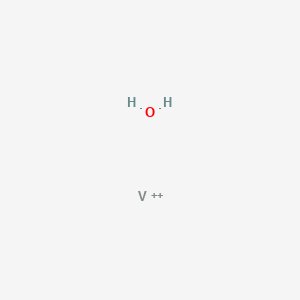

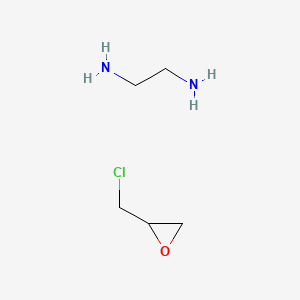
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)

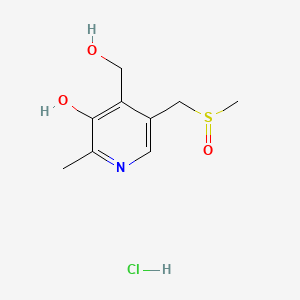

![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
